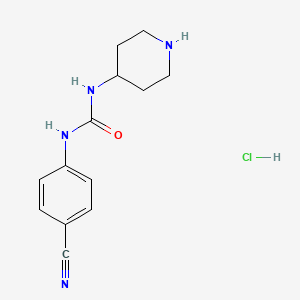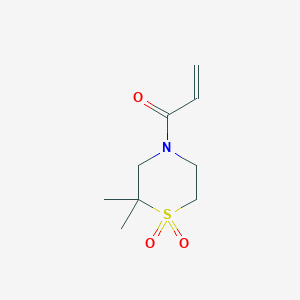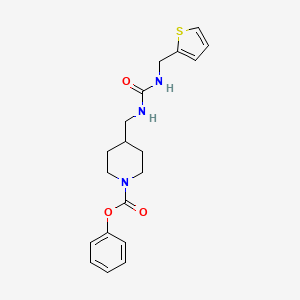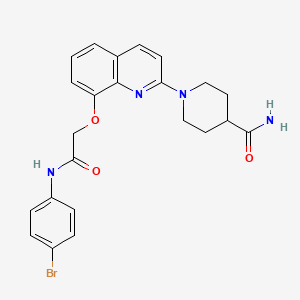
1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride involves complex chemical reactions. One approach includes the condensation of 1,3-dicarbonyl compounds, 4-cyanobenzaldehyde, and cyanothioacetamide in the presence of piperidine, leading to the formation of piperidinium 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiolates (A. Krauze & G. Duburs, 2000).
Molecular Structure Analysis
Detailed molecular structure analysis of similar compounds demonstrates complex interactions and structural features. For example, compounds based on the piperidinium hydrochloride motif have been synthesized to evaluate their anti-leukemia activity. The molecular structures were characterized by NMR, MS, IR, and X-ray analysis, highlighting the importance of structural analysis in understanding the activity of these compounds (Dingrong Yang et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride derivatives reveal insights into their potential applications. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized, showing antiacetylcholinesterase activity, which provides a basis for understanding the chemical behavior and reactions of these urea derivatives (J. Vidaluc et al., 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride in medicinal chemistry. While specific data on this compound may be limited, research on similar compounds offers valuable insights. For example, the study of the crystal and molecular structure of related compounds provides essential information on their stability and reactivity (I. Khan et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, chemical stability, and interaction with biological molecules, is critical for developing pharmaceutical applications. Research on compounds with similar structures has explored these aspects, contributing to the body of knowledge necessary for advancing the use of 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride in drug development (C. S. Karthik et al., 2021).
Applications De Recherche Scientifique
Inhibitors of Human and Murine Soluble Epoxide Hydrolase :
- 1,3-Disubstituted ureas with a piperidyl moiety have been synthesized and investigated as inhibitors of human and murine soluble epoxide hydrolase (sEH). This research showed that these compounds improved pharmacokinetic parameters and were potent in reducing inflammatory pain in mice (Rose et al., 2010).
Corrosion Inhibition on Mild Steel Surfaces :
- Mannich bases including 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea were synthesized and tested as corrosion inhibitors for mild steel in hydrochloric acid. These compounds were found to be effective in preventing corrosion, indicating potential industrial applications (Jeeva et al., 2015).
Antibacterial Activity of Piperidine-Containing Compounds :
- Compounds with a 1-(4-(piperidin-1-yl) phenyl) ethanone structure, a close relative of the queried compound, were synthesized and showed significant antibacterial activity. These findings suggest potential applications in developing new antibacterial agents (Merugu et al., 2010).
Cannabinoid CB1 Receptor Modulation :
- A related compound, 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, was studied for its effects on cannabinoid CB1 receptor modulation. This research is significant for understanding the molecular mechanisms involved in cannabinoid receptor interactions and potential therapeutic applications (Wang et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds such as crisaborole mainly target the phosphodiesterase 4 (pde4) enzyme . PDE4 is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
Compounds like crisaborole, which target pde4, work by inhibiting the enzyme, leading to elevated levels of cyclic adenosine monophosphate (camp) . This results in a reduction of inflammation in the skin and prevents further exacerbation of the disease .
Biochemical Pathways
Similar compounds like crisaborole affect the camp-pka pathway . By inhibiting PDE4, these compounds increase cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates multiple targets, leading to reduced inflammation .
Pharmacokinetics
Similar compounds like crisaborole are known to have good skin penetration due to their structure . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would need to be studied further to understand its bioavailability.
Result of Action
Compounds like crisaborole that inhibit pde4 can reduce local inflammation in the skin and prevent further exacerbation of the disease .
Action Environment
Similar compounds like crisaborole are used topically, suggesting that the skin’s environment could influence their action . Factors such as skin pH, temperature, and moisture could potentially affect the compound’s efficacy and stability.
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-cyanophenyl)-3-piperidin-4-ylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.ClH/c14-9-10-1-3-11(4-2-10)16-13(18)17-12-5-7-15-8-6-12;/h1-4,12,15H,5-8H2,(H2,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSFNDIINKBVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)
![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)
![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)
![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)
![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)
![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)



